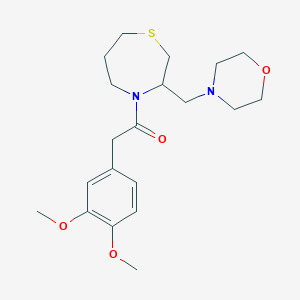![molecular formula C20H14Cl2FN5O2S B2592491 N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894037-97-9](/img/structure/B2592491.png)
N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups, including a thiazole ring and a triazole ring, both of which are nitrogen-containing heterocycles. These types of structures are often found in various pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecule contains several aromatic rings, which likely contribute to its stability. The presence of electronegative atoms such as nitrogen, oxygen, and halogens (chlorine and fluorine) could result in polar bonds and potential sites for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the thiazole and triazole rings, as well as the electronegative chlorine and fluorine atoms. These could act as sites for electrophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Factors such as solubility, melting point, and boiling point would be influenced by intermolecular forces such as hydrogen bonding and dipole-dipole interactions .Aplicaciones Científicas De Investigación
Structural Characterization and Synthesis
- Synchrotron X-Ray Powder Diffraction : Gülsüm Gündoğdu et al. (2017) utilized synchrotron X-ray powder diffraction to determine the structure of two novel compounds, including one structurally similar to the specified chemical. This study emphasizes the importance of advanced structural analysis in understanding the molecular framework of such complex compounds (Gündoğdu et al., 2017).
- Single Crystal Diffraction : Research by B. Kariuki et al. (2021) synthesized isostructural compounds and used single crystal diffraction for structure determination. This methodology is critical for comprehending the molecular geometry and potential reactivity of such chemicals (Kariuki et al., 2021).
Biological Activities
- Antimicrobial and Antifungal Properties : Meltem Yolal et al. (2012) synthesized molecules containing thiazole derivatives and evaluated their antimicrobial activities. Such studies are pivotal for exploring the potential medical applications of these compounds (Yolal et al., 2012).
- Antiviral and Cytotoxic Activities : A study by K. Dawood et al. (2011) highlighted the synthesis and antiviral, as well as cytotoxic activities of new pyrazole- and isoxazole-based heterocycles. This research underscores the significance of such compounds in developing antiviral therapies (Dawood et al., 2011).
Advanced Applications
- Electrochemical and Electrochromic Properties : The study by Bin Hu et al. (2013) explores the impact of acceptor groups on the electrochemical and electrochromic properties of polycarbazole derivatives. This research could pave the way for innovative applications in materials science (Hu et al., 2013).
- Herbicidal Activities : M. Kalhor and A. Dadras (2013) synthesized novel compounds with potential herbicidal activities. Such applications are crucial in agricultural science, especially in the development of new herbicides (Kalhor & Dadras, 2013).
Propiedades
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2FN5O2S/c21-12-3-1-11(2-4-12)17-26-20-28(27-17)14(10-31-20)7-8-24-18(29)19(30)25-13-5-6-16(23)15(22)9-13/h1-6,9-10H,7-8H2,(H,24,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWPTYWKEBGGDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=C(C=C4)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2592410.png)
![2-methyl-N-[4-({[1-(pyrazin-2-yl)piperidin-4-yl]methyl}sulfamoyl)phenyl]propanamide](/img/structure/B2592411.png)
![9-(4-CHLOROPHENYL)-2-[2-OXO-2-(4-PHENYLPIPERAZINO)ETHYL]PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE](/img/structure/B2592413.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2592415.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide](/img/structure/B2592417.png)



![5-bromo-2-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide](/img/structure/B2592425.png)


